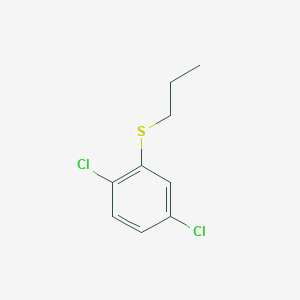

2,5-Dichlorophenyl propyl sulfide

Description

2,5-Dichlorophenyl propyl sulfide is a sulfur-containing aromatic compound featuring a dichlorinated phenyl group (2,5-substitution) and a propylthio (-S-CH2CH2CH3) moiety. This structural motif is critical in medicinal chemistry, particularly as a serine protease inhibitor. Evidence from crystallographic studies indicates that the 2,5-dichlorophenyl group occupies the S1 pocket of thrombin and factor XIIa (FXIIa), enzymes in the trypsin-like protease family . In pharmacological studies, derivatives of this scaffold have demonstrated FXIIa inhibition with IC50 values as low as 10 μM, alongside high selectivity over thrombin and other proteases .

Properties

IUPAC Name |

1,4-dichloro-2-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNLFLFZAAKVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl propyl sulfide typically involves the reaction of 2,5-dichlorothiophenol with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,5-Dichlorothiophenol+Propyl Halide→2,5-Dichlorophenyl propyl sulfide+Hydrogen Halide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl propyl sulfide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl sulfides.

Scientific Research Applications

2,5-Dichlorophenyl propyl sulfide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dichlorophenyl propyl sulfide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s reactivity with thiol groups in proteins plays a significant role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Derivatives with Varied Substitution Patterns

2,6-Dichlorophenyl Analogues :

Compounds such as RWJ56110 incorporate a 2,6-dichlorophenyl group instead of 2,5-substitution. The altered substitution pattern reduces steric compatibility with the FXIIa S1 pocket, leading to diminished inhibitory activity. For example, RWJ56110 primarily targets thrombin rather than FXIIa, highlighting the importance of 2,5-chlorine positioning for FXIIa selectivity .

SCH530348 and E5555 :

These compounds (exact structures unspecified in evidence) are reported to include dichlorophenyl groups but differ in side-chain modifications. SCH530348, a thrombin receptor antagonist, emphasizes the role of additional functional groups (e.g., benzamidine) in enhancing potency, whereas 2,5-dichlorophenyl propyl sulfide relies on its triazole-linked side chains for activity .

Table 1: Inhibitory Activity of Dichlorophenyl Derivatives

Chlorinated Aromatic Sulfides and Sulfones

4-Chloro-2,5-dimethylbenzenesulfonyl Chloride :

This sulfonyl chloride (mp: 48–50°C, MW: 239.12) exhibits higher polarity due to the sulfonyl group, contrasting with the sulfide-linked this compound. The sulfide’s lower polarity enhances membrane permeability, a key advantage in drug design .

1-Chloro-2,4-dinitrobenzene :

A nitro-substituted chlorobenzene derivative (mp: 97–100°C), this compound lacks the sulfide moiety but shares reactivity at the chlorine site. Its electrophilic nature facilitates nucleophilic aromatic substitution, whereas this compound’s stability under physiological conditions favors sustained enzyme inhibition .

Table 2: Physical Properties of Chlorinated Aromatics

| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | ~219.5* | Not reported | Dichlorophenyl, sulfide |

| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | 239.12 | 48–50 | Sulfonyl chloride |

| 1-Chloro-2,4-dinitrobenzene | 202.55 | 97–100 | Nitro, chloride |

*Estimated based on structural similarity.

Sulfide-Containing Metabolites and Analogs

S-Propyl-L-Cysteine :

A polar metabolite (m/z 164.07) identified in onion cells, this compound shares a propylthio group but lacks aromatic chlorination. Its high polarity limits membrane penetration compared to this compound, which balances moderate polarity (due to the dichlorophenyl group) with lipophilicity (from the propyl chain) .

Di-1-Propenyl Sulfide :

A volatile sulfur compound (m/z 115.05) with a disulfide linkage, this metabolite is detected in hybrid ionization mass spectrometry (DBDI mode) alongside less polar compounds. This compound’s ionization efficiency in such modes remains unexplored but is hypothesized to be lower than polar metabolites like arginine (m/z 175.12) .

Key Research Findings and Implications

- Structural Determinants of Activity : The 2,5-dichlorophenyl group is indispensable for FXIIa inhibition, as removal or repositioning of chlorine atoms abolishes activity .

- Selectivity vs. Thrombin : Unlike thrombin inhibitors (e.g., SCH530348), this compound derivatives avoid off-target effects by exploiting subtle differences in the FXIIa S1 pocket .

- Physicochemical Optimization : The propyl sulfide linker balances lipophilicity and metabolic stability, outperforming sulfonyl derivatives (e.g., benzenesulfonyl chlorides) in cellular uptake .

Biological Activity

2,5-Dichlorophenyl propyl sulfide is a sulfur-containing organic compound that has garnered attention in pharmacological and toxicological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12Cl2S

- Molecular Weight : 235.17 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may act as an enzyme inhibitor and modulator of receptor activity. Its sulfur atom is thought to play a crucial role in forming covalent bonds with target proteins, influencing their function.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function.

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. Experimental data suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 10 |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. Studies indicate that it can mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option . -

Cancer Cell Apoptosis :

Research conducted by Zhang et al. demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to quantify apoptotic cells and identified key apoptotic markers such as caspase activation . -

Neuroprotection in Animal Models :

A recent animal study investigated the neuroprotective effects of this compound in a model of Parkinson's disease. Results showed reduced neuroinflammation and improved motor function in treated animals compared to controls, indicating its potential role in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.